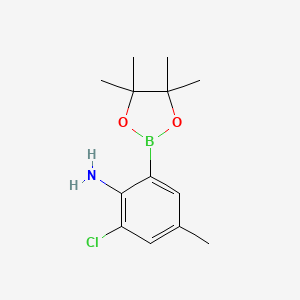

2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester

Descripción general

Descripción

2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester is an organoboron compound with the molecular formula C13H19BClNO2 and a molar mass of 267.56 g/mol . This compound is a derivative of boronic acid and is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester typically involves the reaction of 2-Amino-3-chloro-5-methylphenylboronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions overnight . The product is then purified using flash column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert it into different boronic esters.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions include various substituted boronic acids and esters, which are valuable intermediates in organic synthesis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Boronic acids and their derivatives, including 2-amino-3-chloro-5-methylphenyboronic acid, play a significant role in drug discovery and development. They are known for their ability to inhibit proteasome activity, which is crucial in the treatment of cancers such as multiple myeloma. For instance, the FDA-approved drug bortezomib utilizes a boronic acid structure to exert its therapeutic effects .

Case Study: Bortezomib and Derivatives

- Mechanism of Action : Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and cell cycle regulators, promoting apoptosis in cancer cells.

- Clinical Applications : Used primarily for treating multiple myeloma and certain types of lymphoma.

Organic Synthesis

The compound is also utilized in various organic synthesis processes due to its ability to undergo cross-coupling reactions. These reactions are critical for forming carbon-carbon bonds, which are foundational in creating complex organic molecules.

Key Reactions Involving Boronic Acids

- Suzuki Coupling : 2-Amino-3-chloro-5-methylphenyboronic acid can be used as a coupling partner with aryl halides to form biaryl compounds, which are essential in pharmaceuticals.

- Borylation Reactions : The compound can facilitate the introduction of boron into organic molecules, enhancing their reactivity and functionality.

Sensor Development

Boronic acids are also explored for their potential applications in sensor technology. Their ability to selectively bind to diols makes them suitable for developing sensors that detect glucose levels or other biomolecules.

Research Insights

- Glucose Sensors : Boronic acid derivatives can be utilized in creating glucose-responsive materials that change properties based on glucose concentration, providing a basis for non-invasive glucose monitoring systems .

Comparative Data Table

| Application Area | Description | Example Uses |

|---|---|---|

| Medicinal Chemistry | Inhibitors for proteasome activity; anticancer agents | Bortezomib (multiple myeloma treatment) |

| Organic Synthesis | Cross-coupling reactions; formation of complex organic molecules | Suzuki coupling with aryl halides |

| Sensor Technology | Development of glucose-responsive sensors | Non-invasive glucose monitoring |

Mecanismo De Acción

The mechanism of action of 2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester primarily involves its role as a boron donor in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . The molecular targets and pathways involved include the activation of palladium complexes and the subsequent formation of boron-carbon bonds.

Comparación Con Compuestos Similares

Similar Compounds

- Phenylboronic acid, pinacol ester

- 4-Methoxyphenylboronic acid, pinacol ester

- 2-Amino-4-chlorophenylboronic acid, pinacol ester

Uniqueness

2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both amino and chloro groups on the aromatic ring enhances its versatility in organic synthesis compared to other boronic esters .

Actividad Biológica

2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and amino acids, which is significant for drug design and development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C12H16BClN2O2

- Molecular Weight : 252.53 g/mol

- Functional Groups : Boronic acid moiety, amino group, chloro substituent, and a methyl group.

Boronic acids, including this compound, interact with various biological targets. The boron atom can form covalent bonds with hydroxyl groups in biomolecules, influencing enzyme activity and protein interactions. This property is particularly useful in targeting proteasomes and enzymes involved in cellular signaling pathways.

Biological Activity

Research indicates that boronic acids have potential anti-cancer properties due to their ability to inhibit proteasome activity. For instance, studies have shown that compounds with boronic acid functionalities can disrupt the ubiquitin-proteasome pathway, leading to apoptosis in cancer cells. The specific biological activities of 2-amino-3-chloro-5-methylphenyboronic acid pinacol ester are still under investigation; however, its structural similarity to other active boron compounds suggests promising therapeutic applications.

Case Studies and Research Findings

- Antiviral Activity : A study on benzoxaborole derivatives demonstrated that boronic acids can inhibit the replication of Hepatitis C virus (HCV) by targeting the RNA-dependent RNA polymerase (NS5B). While 2-amino-3-chloro-5-methylphenyboronic acid pinacol ester was not directly tested, its structural analogs showed similar antiviral properties .

- Anti-cancer Properties : Research involving other boronic acids has indicated their potential in treating various cancers by inducing cell cycle arrest and apoptosis through proteasome inhibition. For example, compounds like GSK8175 have shown significant anti-cancer activity by disrupting protein homeostasis within cancer cells .

- Protein-Protein Interactions : Boronic acid derivatives have been explored as modulators of protein-protein interactions (PPIs), which are critical in many biological processes. The ability of these compounds to selectively bind proteins could lead to novel therapeutic strategies for diseases where PPIs are disrupted .

Data Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H16BClN2O2 | Potential anti-cancer and antiviral properties |

| Benzoxaborole derivative (e.g., GSK8175) | C15H14BNO4 | Inhibits HCV replication; anti-cancer properties |

| 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester | C12H15BClFO2 | Versatile building block for organic synthesis |

Propiedades

IUPAC Name |

2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BClNO2/c1-8-6-9(11(16)10(15)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKMGNQLTMYBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136771 | |

| Record name | Benzenamine, 2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-87-7 | |

| Record name | Benzenamine, 2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.